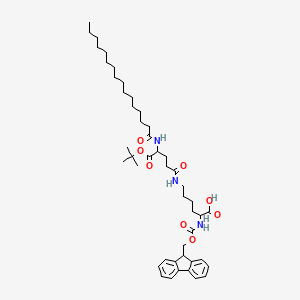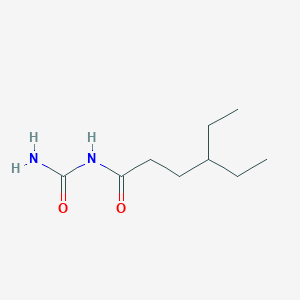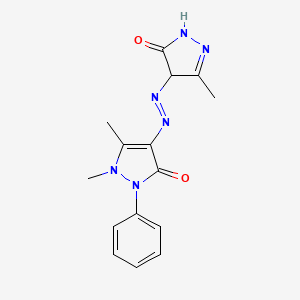
4-Methyl-alpha-ethylaminopentiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-alpha-ethylaminopentiophenone is a synthetic compound belonging to the cathinone class of chemicals. It is structurally related to other synthetic cathinones, which are often referred to as “designer drugs.” This compound is known for its stimulant effects and has been found in various products marketed as legal highs . Its chemical formula is C14H21NO, and it has a molar mass of 219.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-ethylaminopentiophenone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylpropiophenone and ethylamine.
Reaction: The 4-methylpropiophenone undergoes a reductive amination reaction with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-alpha-ethylaminopentiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines or alcohols.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-alpha-ethylaminopentiophenone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the identification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems and potential neurotoxicity.
Medicine: Investigated for its stimulant properties and potential therapeutic uses.
Industry: Utilized in the development of new synthetic routes and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-alpha-ethylaminopentiophenone involves:
Neurotransmitter Release: It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Reuptake Inhibition: It inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft.
Molecular Targets: The primary targets are the dopamine and norepinephrine transporters.
Comparison with Similar Compounds
4-Methyl-alpha-ethylaminopentiophenone is similar to other synthetic cathinones but has unique properties:
4-Methylpentedrone: Similar structure but with a methyl group instead of an ethyl group.
Methcathinone: Lacks the 4-methyl substitution.
Mephedrone: Contains a 4-methyl group but differs in the side chain structure.
These comparisons highlight the unique structural features and pharmacological effects of this compound.
Properties
CAS No. |
746540-82-9 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-(ethylamino)-1-(4-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C14H21NO/c1-4-6-13(15-5-2)14(16)12-9-7-11(3)8-10-12/h7-10,13,15H,4-6H2,1-3H3 |
InChI Key |
IKIANZXWCBSIGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-oxa-2-thia-4,11,18-triazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),3(8),4,6,10,12,14,16-octaene](/img/structure/B12810673.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)



![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)


![(1E)-4-Methyl-N-{4-methyl-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentyl}-2-[2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)pentan-1-imine](/img/structure/B12810718.png)
![3-Pyridinecarbonitrile, 6-amino-5-[(2-cyano-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12810731.png)

![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)


